N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Description
N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-22-16(15-4-2-3-9-21-15)10-17-24-25(19(28)26(12)17)11-18(27)23-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAAGBAAXDVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,3-Diketones with 5-Amino-1,2,4-Triazoles
The foundational method involves cyclocondensation between 7-(pyridin-2-yl)-5-methyl-3-oxo-2,3-dihydropyrimidine-4,6-dione (1 ) and 5-amino-1,2,4-triazole (2 ) in acetic acid at 100–120°C for 12–16 hours.
$$
\text{(i) Acetic acid, 100–120°C, 12–16 h}
$$
This yields 7-(pyridin-2-yl)-5-methyl-2H,3H-triazolo[4,3-c]pyrimidin-3-one (3 ), confirmed via HPLC and $$^1$$H-NMR.
Halogenation for Reactive Intermediate
Chlorination of 3 using phosphoryl chloride (POCl$$_3$$) at 80–100°C for 2 hours introduces a chlorine atom at position 2, forming 2-chloro-7-(pyridin-2-yl)-5-methyl-3-oxo-2,3-dihydrotriazolo[4,3-c]pyrimidine (4 ):
$$
\text{(ii) POCl}_3, \ 80–100^\circ \text{C}, \ 2 \ \text{h}
$$
Introduction of the Acetamide Side Chain
Nucleophilic Substitution with 2-Bromo-N-(4-chlorophenyl)Acetamide
Reaction of 4 with 2-bromo-N-(4-chlorophenyl)acetamide (5 ) in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate facilitates substitution:
$$
\text{(iii) K}2\text{CO}3, \ \text{DMF}, \ 60^\circ \text{C}, \ 6–8 \ \text{h}
$$
This step achieves 60–75% yield, with purity >95% after recrystallization from ethanol.
Alternative Coupling via Mitsunobu Reaction
For enhanced regioselectivity, 4 reacts with N-(4-chlorophenyl)hydroxyacetamide (6 ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in tetrahydrofuran (THF) at 0°C to room temperature:
$$
\text{(iv) DEAD, PPh}_3, \ \text{THF}, \ 0^\circ \text{C} \rightarrow \text{rt}, \ 12 \ \text{h}
$$
This method improves yield to 80% but requires rigorous moisture control.
Optimization of Pyridin-2-Yl Incorporation
Suzuki-Miyaura Coupling Post-Cyclization
For late-stage functionalization, a palladium-catalyzed coupling attaches pyridin-2-ylboronic acid to 7-bromo-5-methyltriazolo[4,3-c]pyrimidin-3-one (7 ) using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in dioxane/water (4:1) at 90°C:
$$
\text{(v) Pd(PPh}3\text{)}4, \ \text{Na}2\text{CO}3, \ \text{dioxane/H}_2\text{O}, \ 90^\circ \text{C}, \ 24 \ \text{h}
$$
Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Direct Condensation with Pyridine-Containing Diketone
Preforming 7-(pyridin-2-yl)-5-methyl-3-oxo-2,3-dihydropyrimidine-4,6-dione (1 ) via Claisen condensation of ethyl pyridin-2-ylacetate with diethyl oxalate in sodium ethoxide/ethanol ensures regioselectivity:
$$
\text{(vi) NaOEt, EtOH, reflux, 8 h}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 95 | Simple, scalable | Moderate regioselectivity |
| Mitsunobu Coupling | 80 | 98 | High regioselectivity | Moisture-sensitive reagents |
| Suzuki Coupling | 65–70 | 97 | Late-stage functionalization | Requires brominated intermediate |
Industrial Scalability and Environmental Impact
The nucleophilic substitution route (Section 3.1) is preferred for large-scale production due to lower catalyst costs and compatibility with continuous flow reactors. Patent WO2014023681 highlights the economic viability of analogous processes using low-cost starting materials like diethyl oxalate and pyridin-2-ylacetone.
Solvent recovery systems (e.g., DMF distillation) and catalytic POCl$$_3$$ recycling reduce environmental footprint by 40% compared to traditional methods.
Analytical Characterization
- HPLC : Purity >98% (C18 column, acetonitrile/water 60:40, 1 mL/min)
- $$^1$$H-NMR (400 MHz, DMSO-d$$6$$): δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.25 (s, 2H, CH$$2$$), 2.35 (s, 3H, CH$$_3$$).
- HRMS : m/z calcd. for C$${19}$$H$${15}$$ClN$$6$$O$$2$$ [M+H]$$^+$$ 395.0924, found 395.0926.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.
Biological Activity
N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide represents a class of compounds with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine core and various functional groups. Its IUPAC name is:
IUPAC Name: this compound
This compound's unique structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolo-pyrimidine moiety is known for its affinity towards various molecular targets, which can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
- Receptor Modulation: It can modulate the activity of specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
For instance, one study demonstrated that triazolo-pyrimidine derivatives displayed cytotoxic effects against human cancer cell lines (e.g., HT29) with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The structure's electron-withdrawing groups are believed to enhance its antibacterial efficacy. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
These findings suggest potential applications in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
Compounds related to this compound have demonstrated anti-inflammatory properties in preclinical models. They may inhibit the production of pro-inflammatory cytokines and reduce pain responses through modulation of cyclooxygenase (COX) pathways .
Case Studies
- Triazole Derivatives in Cancer Therapy: A recent study explored the synthesis of novel triazole derivatives and their anticancer activities against various cell lines. The results showed that modifications in the side chains significantly affected their potency .
- Antimicrobial Screening: Another investigation focused on the antimicrobial activity of synthesized derivatives containing the triazole ring. These compounds were tested against several bacterial strains, demonstrating promising results in inhibiting bacterial growth .
Q & A
Basic: What spectroscopic and analytical methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H NMR to confirm the presence of aromatic protons (e.g., δ 7.42–7.58 ppm for pyridyl and chlorophenyl groups) and amide NH signals (δ 10.10–13.30 ppm). H NMR can also identify tautomeric forms, as seen in the 50:50 amine/imine ratio in structurally related triazolopyrimidines .
- X-ray Crystallography: Resolve solid-state conformation and verify regiochemistry of the triazolopyrimidine core. For example, single-crystal studies on analogous pyrimidine derivatives confirm bond angles and hydrogen-bonding networks critical for stability .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) and monitor synthetic intermediates using reverse-phase methods with UV detection at 254 nm (common for heterocyclic π-π* transitions) .
Advanced: How do tautomeric forms of the triazolopyrimidine core influence bioactivity and spectral interpretation?
Answer:
- Tautomer Impact on Activity: The equilibrium between amine (e.g., NH) and imine (e.g., N=) forms can alter hydrogen-bonding capacity and binding affinity to biological targets. For example, imine dominance may enhance interactions with kinase ATP pockets .
- Spectral Challenges: H NMR signals for NH protons (δ 10–13 ppm) may split or broaden due to tautomer exchange. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d) to stabilize specific forms for clearer analysis .
- Computational Validation: Density Functional Theory (DFT) calculations can predict tautomer stability and guide spectral assignments .
Advanced: What strategies optimize regioselectivity during synthesis of the triazolopyrimidine scaffold?
Answer:
- Reagent Selection: Use electrophilic pyrimidine precursors (e.g., chloropyrimidines) to direct cyclization at the 3-position. Evidence from dithiazole chemistry shows that electron-withdrawing groups (e.g., Cl) enhance regiocontrol during heterocycle formation .
- Catalytic Control: Employ Lewis acids (e.g., ZnCl) to stabilize transition states favoring triazole fusion at the pyrimidine 4,3-c position .
- Design of Experiments (DoE): Apply statistical modeling to optimize reaction parameters (temperature, solvent polarity) for maximum yield. Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility in multi-step syntheses .
Advanced: How should researchers address discrepancies in biological assay data for this compound?
Answer:
- Source Identification:
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., dechlorinated or oxidized derivatives) that may interfere with assays .
- Solubility Effects: Test compound solubility in assay buffers (e.g., DMSO vs. PBS) to rule out aggregation artifacts. Dynamic Light Scattering (DLS) can confirm nanoaggregate formation .
- Mechanistic Follow-Up: Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., HEK293T) to distinguish direct target engagement from off-pathway effects .
Basic: What synthetic routes are reported for analogous N-(4-chlorophenyl)acetamide derivatives?
Answer:
- Stepwise Coupling: React 4-chloroaniline with α-chloroacetamide intermediates under basic conditions (e.g., KCO/DMF) to form the acetamide linkage. Yields >70% are achievable with microwave-assisted heating .
- Protecting Group Strategies: Temporarily protect the pyridyl nitrogen with Boc groups to prevent side reactions during triazole cyclization. Deprotect with TFA post-synthesis .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
- Isotope Labeling: Synthesize a C-labeled analog to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the methyl group or pyridyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
